molecular formula C18H22N4O3S B2409383 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 497231-03-5

8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2409383
CAS No.: 497231-03-5
M. Wt: 374.46
InChI Key: PMYOLOVTKDDEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11-6-5-7-13(8-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8,12,23H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYOLOVTKDDEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(C)O)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-hydroxypropyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its chemical structure and various identifiers, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S. The structural representation can be summarized as follows:

  • Molecular Weight : 374.48 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(C)O)N(C(=O)N(C3=O)C)C
  • InChIKey : HSIRKIHZKLKHTO-UHFFFAOYSA-N

Table 1: Structural Information

PropertyValue
Molecular FormulaC18H22N4O3S
Molecular Weight374.48 g/mol
SMILESCC1=CC=C(C=C1)...
InChIKeyHSIRKIHZKLKHTO-UHFFFAOYSA-N

Pharmacological Properties

Research on similar purine derivatives suggests that compounds in this class may exhibit a variety of biological activities, including:

  • Antioxidant Activity : Compounds with thiol groups are often associated with antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Certain purine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. For example, similar compounds have been identified as inhibitors of acetylcholinesterase and other key enzymes involved in metabolic pathways.

Study 1: Anticancer Activity

A study focused on a structurally similar compound demonstrated significant anticancer effects against various cancer cell lines. The compound induced apoptosis via the mitochondrial pathway and inhibited cell migration.

Study 2: Enzyme Inhibition

Research on related purine derivatives indicated that they could inhibit human acetylcholinesterase effectively. This inhibition was linked to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Table 2: Summary of Biological Activities from Related Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells
Enzyme InhibitionInhibited acetylcholinesterase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.